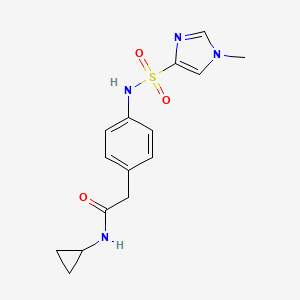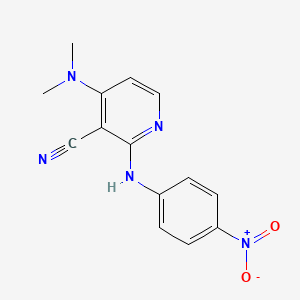
4-(Dimethylamino)-2-(4-nitroanilino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-(4-nitroanilino)nicotinonitrile (DMNAN) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including organic synthesis, biochemical and physiological research, and drug development. DMNAN is a nitrile derivative of nicotinamide, which is a component of the vitamin B3 complex. It is a colorless solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Charge-Transfer Dynamics
The charge-transfer dynamics of compounds similar to 4-(Dimethylamino)-2-(4-nitroanilino)nicotinonitrile, such as 4-(Dimethylamino)benzonitrile, have been extensively studied. These compounds serve as models for understanding photoinduced charge-transfer processes, which are fundamental in various applications including molecular electronics and photovoltaics. Research utilizing ultraviolet femtosecond stimulated Raman spectroscopy has provided insights into the ultrafast intramolecular charge-transfer process, highlighting the importance of these compounds in studying the detailed microscopic mechanism of charge transfer (Rhinehart, Challa, & McCamant, 2012).
Corrosion Inhibition
Dimethylamino-based organic push-pull chromophores, structurally related to this compound, have demonstrated effectiveness in reducing mild steel corrosion loss in acidic environments. These compounds, through their donor-π-acceptor configuration, offer a novel approach to corrosion inhibition, showcasing their potential in material science and engineering applications (Tiwari, Gupta, Singh, Ji, & Prakash, 2018).
Environmental Analysis and Sensing
Research has focused on developing methods for the detection and analysis of nitroaromatic compounds, which are of significant concern due to their toxicity and persistence in the environment. Compounds structurally related to this compound have been utilized in creating sensitive assays for the detection of nitroaromatic pollutants. These studies not only advance our understanding of environmental pollutants but also contribute to the development of new technologies for environmental protection and monitoring (Elbelazi, Canfarotta, Czulak, Whitcombe, Piletsky, & Piletska, 2019).
Molecular Structure and Non-linear Optical Properties
Investigations into the molecular and crystal structure of N, N-dimethyl-4-nitroaniline derivatives, which are closely related to this compound, have provided valuable insights into their potential as non-linear optical materials. These studies explore the electronic effects of substituents on molecular structure, contributing to the design of advanced materials for optical and electronic applications (Borbulevych, Clark, Romero, Tan, Antipin, Nesterov, Cardelino, Moore, Sanghadasa, & Timofeeva, 2002).
Eigenschaften
IUPAC Name |
4-(dimethylamino)-2-(4-nitroanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)13-7-8-16-14(12(13)9-15)17-10-3-5-11(6-4-10)19(20)21/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKKUZDSBWDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)
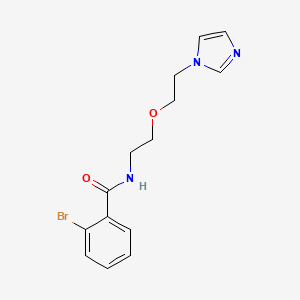



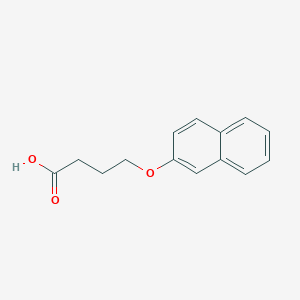
![1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2643537.png)
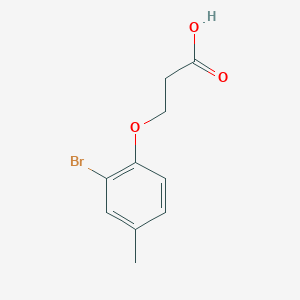



![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2643544.png)
